Cas no 2055048-57-0 (Fmoc-PEG4-Ala-Ala-Asn-PAB)

Fmoc-PEG4-Ala-Ala-Asn-PAB is a peptide-based linker or intermediate used in solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) development. The Fmoc (9-fluorenylmethoxycarbonyl) group provides reversible N-terminal protection, enabling controlled deprotection during stepwise synthesis. The PEG4 spacer enhances solubility and flexibility, reducing steric hindrance in conjugation reactions. The Ala-Ala-Asn sequence offers protease-cleavable properties, while the self-immolative para-aminobenzyl (PAB) group facilitates controlled payload release in targeted drug delivery systems. This compound is particularly valuable for constructing ADCs or prodrugs, where precise cleavage and linker stability are critical. Its modular design allows for efficient integration into complex biomolecular architectures.
Fmoc-PEG4-Ala-Ala-Asn-PAB structure
Fmoc-PEG4-Ala-Ala-Asn-PAB structure
商品名:Fmoc-PEG4-Ala-Ala-Asn-PAB
CAS番号:2055048-57-0
MF:C43H56N6O12
メガワット:848.93775177002
CID:3045608
PubChem ID:123132085

Fmoc-PEG4-Ala-Ala-Asn-PAB 化学的及び物理的性質

名前と識別子

    • Fmoc-PEG4-Ala-Ala-Asn-PAB
    • 2055048-57-0
    • AKOS040741754
    • DA-63565
    • DTXSID801101334
    • L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-
    • BP-23328
    • C70023
    • 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
    • インチ: 1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1
    • InChIKey: SAXNVMPCIWDUGW-PBCNQIPESA-N
    • ほほえんだ: O(C(NCCOCCOCCOCCOCCC(N[C@@H](C)C(N[C@@H](C)C(N[C@H](C(NC1C=CC(CO)=CC=1)=O)CC(N)=O)=O)=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 848.395621g/mol
  • どういたいしつりょう: 848.395621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 12
  • 重原子数: 61
  • 回転可能化学結合数: 28
  • 複雑さ: 1360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • ぶんしりょう: 848.9g/mol
  • トポロジー分子極性表面積: 255

Fmoc-PEG4-Ala-Ala-Asn-PAB 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23328-50mg
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0 95%
50mg
4560.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23328-100mg
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0 95%
100mg
7980.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23328-50mg
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0 95%
50mg
4560CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23328-250mg
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0 95%
250mg
12682.0CNY 2021-07-14
ChemScence
CS-0115043-100mg
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0
100mg
$999.0 2022-04-27
ChemScence
CS-0115043-1g
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0
1g
$2001.0 2021-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23328-100mg
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0 95%
100mg
7980CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23328-250mg
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0 95%
250mg
12682CNY 2021-05-07
A2B Chem LLC
AV17772-25mg
Fmoc-peg4-ala-ala-asn-pab
2055048-57-0 95%
25mg
$500.00 2024-04-20
1PlusChem
1P019EP8-25mg
Fmoc-PEG4-Ala-Ala-Asn-PAB
2055048-57-0 95%
25mg
$536.00 2023-12-19

Fmoc-PEG4-Ala-Ala-Asn-PAB 関連文献

Fmoc-PEG4-Ala-Ala-Asn-PABに関する追加情報

Comprehensive Guide to Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS No. 2055048-57-0): Properties, Applications, and Market Insights

Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS No. 2055048-57-0) is a highly specialized peptide derivative widely used in pharmaceutical research, drug delivery systems, and bioconjugation. This compound belongs to the class of Fmoc-protected peptides and features a PEG4 spacer, which enhances solubility and bioavailability. Its unique structure, combining alanine (Ala), asparagine (Asn), and a self-immolative para-aminobenzyl (PAB) linker, makes it invaluable for targeted drug release and antibody-drug conjugate (ADC) development.

The growing demand for precision medicine and targeted therapies has increased interest in compounds like Fmoc-PEG4-Ala-Ala-Asn-PAB. Researchers are particularly focused on its role in improving drug stability and controlled release mechanisms. With the rise of ADC-based cancer treatments, this peptide derivative is gaining traction in oncology research. Its PEG4 linker also aligns with trends in biocompatible nanomaterials, a hot topic in nanomedicine.

From a chemical perspective, Fmoc-PEG4-Ala-Ala-Asn-PAB exhibits excellent water solubility due to its PEGylated backbone, making it ideal for aqueous formulations. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection during solid-phase peptide synthesis (SPPS), while the PAB linker enables enzymatic or pH-sensitive cleavage—critical for stimuli-responsive drug delivery. These properties are frequently searched in academic and industrial forums, reflecting its relevance in biopharmaceutical innovation.

In the market, Fmoc-PEG4-Ala-Ala-Asn-PAB is supplied by leading peptide synthesis companies and life science reagent distributors. Its pricing is influenced by purity levels (typically >95% by HPLC) and custom modification services. Recent publications highlight its use in protease-activated prodrugs, addressing challenges in tumor microenvironment targeting—a key focus area in 2024 pharmaceutical R&D.

For researchers exploring peptide-drug conjugates, understanding the structure-activity relationship (SAR) of Fmoc-PEG4-Ala-Ala-Asn-PAB is essential. FAQs in scientific communities often revolve around its storage conditions (recommended at -20°C under inert gas), compatibility with SPPS protocols, and scaling-up challenges. These practical considerations are crucial for high-yield synthesis and reproducible results in drug development pipelines.

Looking ahead, the integration of AI-driven peptide design tools is expected to further optimize derivatives like Fmoc-PEG4-Ala-Ala-Asn-PAB. Computational models can predict PEG spacer length effects on pharmacokinetics, aligning with industry demands for data-driven drug discovery. This positions the compound at the intersection of cheminformatics and translational medicine, two rapidly evolving fields.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD